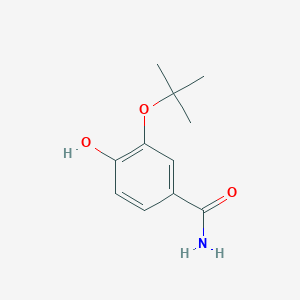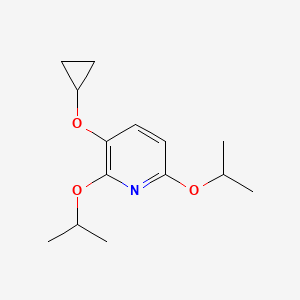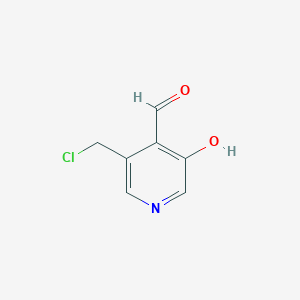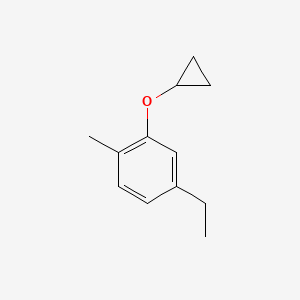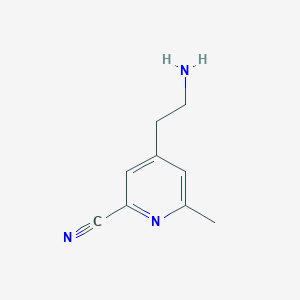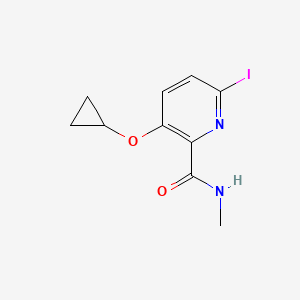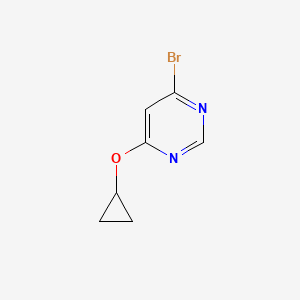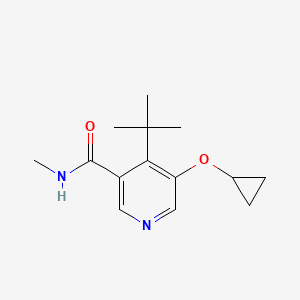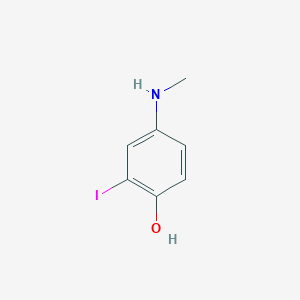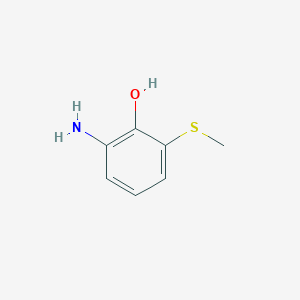
3-Tert-butoxy-5-cyclopropoxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxy-5-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine carboxylic acids and are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes tert-butoxy and cyclopropoxy groups, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the introduction of the tert-butoxy group into the precursor molecule. This can be achieved using tert-butyl alcohol and an acid catalyst.
Picolinic acid formation: The final step involves the formation of the picolinic acid structure through a series of reactions, including oxidation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Tert-butoxy-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Tert-butoxy-5-cyclopropoxypicolinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs and treatments.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Tert-butoxy-5-cyclopropoxypyridine: Similar in structure but lacks the carboxylic acid group.
5-Cyclopropoxy-3-methoxypicolinic acid: Similar in structure but has a methoxy group instead of a tert-butoxy group.
3-Tert-butoxy-5-methoxypicolinic acid: Similar in structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Tert-butoxy-5-cyclopropoxypicolinic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions and applications that are not possible with other similar compounds.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-10-6-9(17-8-4-5-8)7-14-11(10)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
IYDMGPKBGFVTNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


